molecular formula C12H19Cl3N2 B1425057 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-38-3

1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B1425057
CAS No.: 113240-38-3
M. Wt: 297.6 g/mol
InChI Key: KOEPSZCMGZVKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride is a chemical compound belonging to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound has a chlorophenyl group attached to the ethyl chain, which is further connected to the piperazine ring

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with 3-chlorophenylacetonitrile. The nitrile group is first reduced to an amine, followed by the formation of the piperazine ring through cyclization.

  • Another method involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to yield the desired product.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups. Common reagents for substitution reactions include halogens and alkyl halides.

Common Reagents and Conditions:

  • Oxidation reactions typically require oxidizing agents and may be performed under acidic or basic conditions.

  • Reduction reactions are often carried out in anhydrous solvents and may require specific temperatures to proceed efficiently.

  • Substitution reactions may involve the use of strong bases or acids, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation of this compound can yield chlorophenyl derivatives or carboxylic acids.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a ligand in biochemical studies to investigate receptor binding and signal transduction pathways.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism may vary depending on the biological system and the specific application.

  • In the central nervous system, it may modulate neurotransmitter systems, leading to changes in neuronal activity and signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds in the piperazine class include 1-(3-chlorophenyl)piperazine and 1-(2-chlorophenyl)piperazine.

  • Uniqueness: 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride is unique due to its specific structural features, such as the presence of the ethyl chain and the chlorophenyl group. These features influence its chemical reactivity and biological activity, distinguishing it from other piperazines.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15;;/h1-3,10,14H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEPSZCMGZVKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113240-38-3
Record name 1-(3-chlorophenethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.